1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c23-27(24,14-18-17-3-1-2-4-19(17)25-21-18)20-13-15-5-9-22(10-6-15)16-7-11-26-12-8-16/h1-4,15-16,20H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQDKYCCNBBRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=NOC3=CC=CC=C32)C4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multiple steps, including the formation of the benzo[d]isoxazole ring, the tetrahydrothiopyran ring, and the piperidine ring, followed by their subsequent coupling through a methanesulfonamide linkage. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown efficacy against a range of bacterial strains, including resistant variants. A study demonstrated that modifications in the thian group can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
Benzoxazole derivatives are being investigated for their anticancer potential. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of benzoxazole derivatives. The compound may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown promising results where these compounds improved cognitive function and reduced neuronal death .
Agricultural Applications
Pesticidal Activity
The compound has potential applications as a pesticide, particularly due to its structural features that allow it to target specific pests effectively. Studies have indicated that benzoxazole derivatives can disrupt the physiological processes of insects, leading to effective pest control without harming beneficial organisms .
Herbicidal Properties
Research has also explored the herbicidal activity of related compounds. The mechanism often involves inhibiting specific enzymes crucial for plant growth. Field trials have shown that formulations containing similar benzoxazole structures can significantly reduce weed populations while being safe for crops .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various derivatives of benzoxazole against Staphylococcus aureus and Escherichia coli. Results showed that the compound significantly inhibited bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Study
A series of experiments were conducted using human breast cancer cell lines treated with the compound. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis, supporting its development as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Benzoxazole vs.
- Sulfonamide vs. Carboxamide : Sulfonamide groups (as in the target and compound) exhibit stronger hydrogen-bonding capacity than carboxamides, which may improve binding to polar enzyme active sites .
- Thian-Piperidin vs. Hydroxyethyl/Phenyl : The thian-piperidin substituent introduces sulfur-containing heterocycles, which may improve metabolic stability compared to hydroxyethyl or benzyl groups in compounds .
Crystallographic and Computational Insights
- Structural Determination : The target compound’s crystal structure (if resolved) would likely employ SHELX-based refinement, a standard for small-molecule crystallography . Comparative analysis with ’s sulfonamide derivative could reveal differences in bond lengths or torsion angles due to steric effects from the thian-piperidin group.
- Packing and Interactions : Tools like Mercury CSD could visualize intermolecular interactions (e.g., sulfonamide hydrogen bonds, benzoxazole stacking). For example, the thian group’s sulfur atom might participate in weaker CH-π interactions compared to oxygen in furan-based analogs .
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole moiety linked to a piperidine ring with a thian group, and it is characterized by the following structural formula:
This structure suggests potential interactions with various biological targets, which may include enzymes and receptors involved in cellular signaling.
Research indicates that compounds with similar structures often exhibit their biological effects through modulation of specific receptors or enzymes. The benzoxazole group is known for its ability to interact with GABA receptors , which play a crucial role in neurotransmission. Additionally, the piperidine component may influence dopaminergic pathways, suggesting potential applications in neuropharmacology.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown promising results in inducing apoptosis in tumor cells. A study highlighted that modifications to the piperidine structure can enhance the anticancer properties through increased binding affinity to cancer-associated proteins .
Antimicrobial Properties
The compound's sulfonamide group is known for its antibacterial activity. Similar sulfonamide derivatives have been effective against a range of pathogens, including Gram-positive and Gram-negative bacteria. Preliminary assays indicate that the target compound may inhibit bacterial growth by interfering with folate synthesis pathways .
Case Studies
- Cytotoxicity Assay : In vitro studies using FaDu hypopharyngeal tumor cells revealed that compounds similar to the target structure induced apoptosis more effectively than standard chemotherapeutics like bleomycin. The mechanism was attributed to enhanced interaction with apoptotic pathways .
- Antimicrobial Testing : A recent investigation assessed the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, supporting the hypothesis that modifications to the benzoxazole moiety could enhance antimicrobial properties .
Data Tables
Q & A
Q. What experimental techniques are recommended for structural elucidation of this compound?
To confirm the structure of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide, researchers should employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For mapping hydrogen (¹H) and carbon (¹³C) environments, especially to resolve the piperidine, benzoxazole, and sulfonamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, this method provides unambiguous bond lengths and angles, as demonstrated in structurally similar sulfonamide derivatives .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and assess purity during synthesis .
Q. What synthetic methodologies are applicable for preparing this compound?
The synthesis typically involves multi-step reactions:
Piperidine Functionalization : React 1-(thian-4-yl)piperidin-4-ylmethanamine with a benzoxazole-containing sulfonyl chloride derivative under reflux in dichloromethane (DCM) .
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide group to the piperidine backbone.
Purification : Recrystallization from acetone/water mixtures (1:1 v/v) improves purity .
Optimization : Control reaction pH (6.5–7.5) and temperature (40–60°C) to minimize byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzoxazole or thianyl-piperidine moieties?
- Benzoxazole Modifications : Replace the benzoxazole with thiophene or pyridine analogs to assess changes in binding affinity (e.g., via IC₅₀ comparisons in enzyme inhibition assays) .
- Piperidine-Thiane Interactions : Introduce substituents (e.g., methyl, fluoro) at the thian-4-yl group to study steric/electronic effects on target engagement. Fluorinated analogs may enhance metabolic stability .
- Data Analysis : Use multivariate regression models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Solvent Systems : Test dimethyl sulfoxide (DMSO) or acetonitrile for solubility screening .
- Salt Formation : Explore sodium or hydrochloride salts of the sulfonamide group to improve aqueous solubility.
- Prodrug Design : Mask the sulfonamide with ester or glycoside groups, cleavable by esterases in vivo .
- Liposomal Encapsulation : Use phosphatidylcholine-based carriers to enhance cellular uptake .
Q. How can researchers identify the biological targets of this compound?
- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-binding site competition assays .
- Docking Studies : Perform molecular docking with proteins like histone deacetylases (HDACs) or carbonic anhydrases, which commonly interact with sulfonamides .
- Transcriptomic Analysis : Treat cell lines (e.g., HeLa, MCF-7) and analyze differential gene expression via RNA-seq to identify perturbed pathways .
Q. What are the stability challenges under physiological conditions, and how can they be addressed?
- pH Sensitivity : The sulfonamide group may hydrolyze in acidic environments (pH < 4). Stability tests in simulated gastric fluid (SGF) are critical .
- Oxidative Degradation : Use antioxidants (e.g., ascorbic acid) in formulation buffers to prevent thiane ring oxidation .
- Storage : Lyophilize the compound and store at -20°C under argon to extend shelf life .
Q. How can computational modeling enhance the understanding of this compound’s mechanism?
- Molecular Dynamics (MD) Simulations : Simulate binding to HDACs or G-protein-coupled receptors (GPCRs) over 100-ns trajectories to identify key residues for interaction .
- QSAR Models : Train models using datasets of similar sulfonamides to predict toxicity (e.g., hepatotoxicity) and ADMET properties .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
